molecular formula C15H12O B1610939 (4-(Phenylethynyl)phenyl)methanol CAS No. 54737-75-6

(4-(Phenylethynyl)phenyl)methanol

Cat. No.: B1610939
CAS No.: 54737-75-6
M. Wt: 208.25 g/mol
InChI Key: LLAXRYBKRTYKLH-UHFFFAOYSA-N
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Description

(4-(Phenylethynyl)phenyl)methanol is an organic compound with the molecular formula C15H12O It is characterized by a phenylethynyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylethynyl)phenyl)methanol typically involves the reaction of 4-iodobenzyl alcohol with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding phenylethynylphenylmethane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: 4-(Phenylethynyl)benzaldehyde or 4-(Phenylethynyl)benzoic acid.

    Reduction: 4-(Phenylethynyl)phenylmethane.

    Substitution: Various esters depending on the acyl chloride used.

Scientific Research Applications

(4-(Phenylethynyl)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, is ongoing.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Phenylethynyl)phenyl)methanol involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

    4-(Phenylethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    4-(Phenylethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4-(Phenylethynyl)phenylmethane: Similar structure but without the hydroxyl group.

Uniqueness: (4-(Phenylethynyl)phenyl)methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

[4-(2-phenylethynyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAXRYBKRTYKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579092
Record name [4-(Phenylethynyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54737-75-6
Record name [4-(Phenylethynyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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